KU-55933 vs. KU-60019: Cellular Radiosensitization Efficacy in Glioblastoma Models
KU-55933 achieves a sensitiser enhancement ratio (SER) of 2.6-3.5 in glioblastoma cancer stem cells (GBM CSCs) when combined with ionizing radiation, as measured by clonogenic survival assays [1]. In head-to-head cellular studies, the analog KU-60019 is reported to be 10-fold more effective than KU-55933 at blocking radiation-induced phosphorylation of key ATM targets (p53, γ-H2AX, CHK2) in human glioma cells, with 1 μM KU-60019 achieving >70% reduction in p53 S15 phosphorylation, an effect requiring ~10 μM KU-55933 [2]. This differential potency does not negate KU-55933's utility; rather, it defines distinct experimental windows for achieving graded ATM inhibition in DDR research.
| Evidence Dimension | Cellular radiosensitization potency in glioma models |
|---|---|
| Target Compound Data | SER 2.6-3.5 in GBM CSCs; requires ~10 μM for >70% reduction in p53 S15 phosphorylation |
| Comparator Or Baseline | KU-60019: 10-fold more effective than KU-55933 in blocking radiation-induced ATM target phosphorylation; 1 μM achieves >70% p53 S15 phosphorylation reduction |
| Quantified Difference | KU-60019 is 10-fold more potent in cellular assays; 1 μM KU-60019 equivalent to ~10 μM KU-55933 |
| Conditions | Human glioma cell lines (U87, U1242); clonogenic survival assay following ionizing radiation; phospho-specific immunoblotting for ATM targets |
Why This Matters
Researchers requiring graded ATM inhibition for dose-response studies should select KU-55933, while those requiring maximal ATM suppression at lower concentrations may prefer KU-60019.
- [1] Carruthers, R., Ahmed, S. U., Strathdee, K., Gomez-Roman, N., Amoah-Buahin, E., Watts, C., & Chalmers, A. J. (2014). Abrogation of radioresistance in glioblastoma stem-like cells by inhibition of ATM kinase. Molecular Oncology, 9(1), 192-203. View Source
- [2] Golding, S. E., Rosenberg, E., Valerie, N., Hussaini, I., Frigerio, M., Cockcroft, X. F., Chong, W. Y., Hummersone, M., Rigoreau, L., Menear, K. A., O'Connor, M. J., Povirk, L. F., van Meter, T., & Valerie, K. (2009). Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion. Molecular Cancer Therapeutics, 8(10), 2894-2902. View Source
